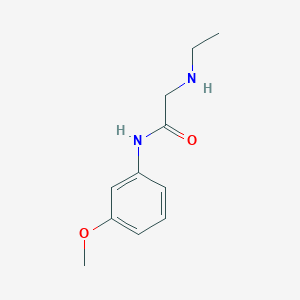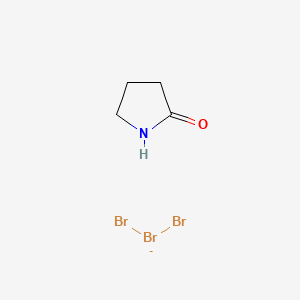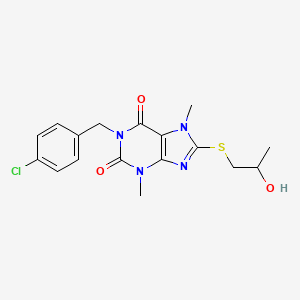
2-(乙基氨基)-N-(3-甲氧基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring a precursor with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product was then recrystallized and elucidated by spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
Crystal structure analyses reveal the geometric configurations of similar acetamides. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamide exhibits a linearly extended conformation with significant interplanar angles between amide groups. These structures are stabilized by classical N-H...O hydrogen bonds and non-standard C-H...O interactions, creating distinct hydrophilic and hydrophobic areas within the crystal lattice (Camerman et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives depends on their structural configuration. The introduction of various substituents can lead to compounds with differing reactivity and potential biological activities. Dimerization of certain acetamide derivatives, for example, significantly improves selectivity for specific receptors, indicating a strong relationship between molecular structure and chemical reactivity (Spadoni et al., 2011).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal systems, are crucial for understanding the potential applications of acetamide compounds. For example, different hydrates and co-crystals of similar compounds demonstrate varied solubility and stability profiles, which are essential for their use in pharmaceutical formulations (Karmakar & Baruah, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with acids and bases, ability to form hydrogen bonds, and susceptibility to oxidation and reduction, are pivotal for the functionalization of acetamide derivatives. These properties are influenced by the molecular structure, as seen in the formation of hydrogen bonds in the crystal structures and the reactivity towards specific chemical agents (Zhang Qun-feng, 2008).
科学研究应用
合成蛋白酪氨酸磷酸酶1B抑制剂:该化合物被评估其作为蛋白酪氨酸磷酸酶1B抑制剂的潜力。这项研究合成了2-(4-甲氧基苯基)乙醯胺的衍生物,展示了抑制活性,与对接研究和体内筛选抗糖尿病活性相关 (Saxena et al., 2009)。
除草剂的代谢比较:一项关于氯乙酰胺类除草剂及其代谢物在人类和大鼠肝微粒体中的代谢研究使用了类似的化合物。这项研究对于理解这类除草剂对环境和健康的影响至关重要 (Coleman et al., 2000)。
N-(3-氨基-4-甲氧基苯基)乙酰胺的绿色合成:这项研究侧重于相关化合物的绿色合成,这是生产偶氮分散染料的重要中间体。该研究利用了一种新颖的Pd/C催化剂进行氢化过程,实现了高选择性和良好稳定性 (Zhang, 2008)。
抗疟疾药物合成中的化学选择性乙酰化:另一项研究调查了对2-氨基苯酚的化学选择性单乙酰化,制备N-(2-羟基苯基)乙酰胺,这是合成抗疟疾药物的中间体。该研究探讨了优化反应的各种参数,有助于高效生产这些重要药物 (Magadum & Yadav, 2018)。
酰胺衍生物中的阴离子配位:一项研究考察了酰胺衍生物的空间取向,包括N-[2-(4-甲氧基苯基)-乙基]-2-(喹啉-8-基氨基)乙酰胺,在阴离子配位中的作用。这项研究在晶体学和分子相互作用领域具有重要意义 (Kalita & Baruah, 2010)。
细菌对阿拉克洛的生物降解:一项研究分离出一种新的细菌,能够降解阿拉克洛,这是与2-(乙基氨基)-N-(3-甲氧基苯基)乙酰胺结构相关的除草剂。该研究提出了一种新的阿拉克洛生物降解途径,有助于环境生物修复工作 (Lee & Kim, 2022)。
细菌对除草剂降解中的细胞色素P450系统:关于对另一相关化合物乙酰草胺的生物降解研究涉及细胞色素P450系统。这项研究对于理解微生物降解除草剂的酶途径具有重要意义 (Wang et al., 2015)。
合成和评价作为抗菌剂的化合物:一项研究合成了2-(3-(4-氯苯基亚胺)-2-氧吲哚啉-1-基)-N-(3-甲氧基苯基)乙酰胺的新颖衍生物,并评估了它们的抗菌和抗真菌活性。这项研究有助于开发新的抗菌剂 (Debnath & Ganguly, 2015)。
安全和危害
属性
IUPAC Name |
2-(ethylamino)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXVXHBHBSTNAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylamino)-N-(3-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4-phenethylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2492290.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2492300.png)



![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)